2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride
Overview
Description
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride: is a chemical compound with the molecular formula C12H22Cl3N3O and a molecular weight of 330.68 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its trihydrochloride form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
Chemistry: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also utilized in the development of new biochemical assays .
Medicine: It is used in the development of drugs targeting specific molecular pathways .
Industry: In industrial applications, the compound is used in the production of various chemical products. It is also employed in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: This compound is structurally similar and can be used in similar applications.
2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenylamine: Another similar compound with comparable properties and uses.
Uniqueness: 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-methoxy-4-(4-methylpiperazin-1-yl)aniline;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.3ClH/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2;;;/h3-4,9H,5-8,13H2,1-2H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXFLOSXZJAJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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